molecular formula C9H8N2S B1349192 4-Phenyl-1H-imidazole-2-thiol CAS No. 6857-34-7

4-Phenyl-1H-imidazole-2-thiol

Cat. No. B1349192
CAS RN: 6857-34-7
M. Wt: 176.24 g/mol
InChI Key: ISOLPDRTYOTMTO-UHFFFAOYSA-N
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Description

4-Phenyl-1H-imidazole-2-thiol belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The chemical formula of the imidazole molecule is C3H4N2 .


Synthesis Analysis

A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, via a three-step sequence involving cyclisation, hydrolysis and methylation, is reported .


Molecular Structure Analysis

The molecular formula of this compound is C9H8N2S . The structure of imidazole 1 with its respective numbering and resonance hybrids can be found in the source .


Chemical Reactions Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . An imidazole derivative 4- (4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 176.24 g/mol . Imidazole 1 has a pKaH of 7.1, acting as a strong base .

Scientific Research Applications

Antimicrobial Applications

4-Phenyl-1H-imidazole-2-thiol and its derivatives show promising results in antimicrobial applications. Gul et al. (2017) synthesized a series of compounds related to this compound, which exhibited significant activity against various microbial species, indicating potential use in combating microbial infections (Gul et al., 2017).

Thermochemical Properties

Emel’yanenko et al. (2017) investigated the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, which include this compound derivatives. Their research provides valuable data for practical applications that require understanding of vapor pressures and enthalpies of vaporization (Emel’yanenko et al., 2017).

Corrosion Inhibition

Compounds like this compound have been studied for their corrosion inhibition properties. Ammal et al. (2018) showed that 1,3,4-oxadiazole derivatives, closely related to this compound, are effective in preventing corrosion of mild steel in acidic environments (Ammal et al., 2018).

Anti-inflammatory and Antioxidant Activities

Katikireddy et al. (2021) synthesized and evaluated a series of triazole derivatives bearing the benzimidazole moiety, which includes this compound related structures. Their research demonstrated significant antioxidant and anti-inflammatory activities, making these compounds potential candidates for therapeutic applications (Katikireddy et al., 2021).

Electroluminescence and AIE Properties

Wang et al. (2018) studied novel phenanthroimidazole-based compounds, which are closely related to this compound, for their electroluminescence and aggregation-induced emission (AIE) properties. Their findings indicate potential applications in organic electronics, highlighting the multifunctionality of these materials (Wang et al., 2018).

Synthesis and Structural Analysis

Balti et al. (2016) conducted a detailed study on the conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones, which are structurally similar to this compound. Their research provides insights into the pharmaceutical applications of these compounds, particularly as human indolenamine dioxygenase inhibitors (Balti et al., 2016).

Applications in Tubulin Polymerization Inhibition

Romagnoli et al. (2016) synthesized a series of compounds based on 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole, similar to this compound, and evaluated them as tubulin polymerization inhibitors. These compounds showed high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer drug candidates (Romagnoli et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-Phenyl-1H-imidazole-2-thiol is the Putative cytochrome P450 . This enzyme is involved in a wide range of biochemical reactions, including the metabolism of drugs and other xenobiotics .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to disrupt membrane integrity, leading to an increase in intracellular reactive oxygen species (ROS) and leakage of proteins and DNA .

Biochemical Pathways

Given its interaction with cytochrome p450, it’s likely that it influences the metabolism of various substances within the cell . Additionally, the compound’s potential to disrupt membrane integrity suggests it may affect pathways related to cell survival and integrity .

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

Based on the actions of similar compounds, it may cause disruption of membrane integrity, leading to increased intracellular ros and leakage of proteins and dna, ultimately causing cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially influence the compound’s action through drug-drug interactions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The quest for novel, physiologically active imidazoles remains an exciting topic of research among medicinal chemists . The development of imidazole as a reliable and safer alternative to anticancer treatment is generating much attention among experts .

Biochemical Analysis

Biochemical Properties

4-Phenyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions in metalloproteins and enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, its interaction with cytochrome P450 enzymes can impact the metabolism of signaling molecules, thereby affecting cell signaling . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This compound may also affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, this compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. These interactions can result in alterations in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. For example, prolonged exposure to this compound can lead to persistent changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is important to carefully control the dosage to avoid potential toxicity in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This compound can be metabolized by these enzymes, leading to the formation of various metabolites. The thiol group in this compound can also participate in redox reactions, influencing the redox state of cells and affecting metabolic flux. Additionally, this compound can interact with cofactors such as glutathione, further modulating its metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, transporters such as organic anion transporters can mediate the uptake and efflux of this compound in cells. These interactions influence the localization and accumulation of the compound within different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . Post-translational modifications, such as the formation of disulfide bonds, can also affect the targeting and activity of this compound within cells. These localization patterns are crucial for understanding the compound’s biochemical and cellular effects.

properties

IUPAC Name

4-phenyl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOLPDRTYOTMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218670
Record name Imidazole-2-thiol, 4-phenyl-
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URL https://comptox.epa.gov/dashboard/DTXSID70218670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

6857-34-7
Record name 2-Mercapto-4-phenylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6857-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-2-thiol, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006857347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6857-34-7
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Record name Imidazole-2-thiol, 4-phenyl-
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Record name 2-Mercapto-4-phenylimidazole
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Record name IMIDAZOLE-2-THIOL, 4-PHENYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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